3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid
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Overview
Description
3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid
- 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
- 3-[(4-Fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Uniqueness
3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
278610-26-7 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O3/c1-8-2-4-9(5-3-8)16-12(17)10-11(13(18)19)15-7-6-14-10/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
ZXKOUBIDQFFLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
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